molecular formula C9H17BrS B13182859 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane

Cat. No.: B13182859
M. Wt: 237.20 g/mol
InChI Key: WRRMVEZXZJYMPS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds if present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under appropriate conditions.

Major Products Formed:

    Substitution Products: New compounds with different functional groups replacing the bromomethyl group.

    Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.

    Reduction Products: Compounds with reduced functional groups or double bonds.

Scientific Research Applications

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane depends on its specific application and the context in which it is used. Generally, the compound can interact with molecular targets through:

    Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Redox Reactions: The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems or chemical environments.

    Molecular Interactions: The cyclopentane ring and substituents can engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds to highlight its uniqueness:

    1-(Bromomethyl)cyclopentane: Lacks the 2-(methylsulfanyl)ethyl group, resulting in different reactivity and applications.

    1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane: Substitution of bromine with chlorine alters the compound’s reactivity and chemical properties.

    1-(Bromomethyl)-1-[2-(hydroxyl)ethyl]cyclopentane:

The unique combination of the bromomethyl and 2-(methylsulfanyl)ethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Biological Activity

The compound 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is a cyclopentane derivative that has garnered interest in medicinal and synthetic chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, cyclopentane derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of certain cyclopentane derivatives. Compounds similar to this compound have been shown to enhance neuronal survival under stress conditions, such as oxidative stress induced by corticosterone. In vitro studies demonstrated that these compounds could increase cell viability in neuroblastoma cell lines, suggesting a protective role against neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveIncreased cell viability in neuroblastoma cells
CytotoxicityLow cytotoxic effects at therapeutic concentrations

Case Study 1: Antimicrobial Testing

A study conducted to evaluate the antimicrobial properties of cyclopentane derivatives included this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL. The study concluded that the bromomethyl group enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Study 2: Neuroprotection in HT-22 Cells

In another investigation, the neuroprotective effects of a related cyclopentane derivative were assessed using HT-22 cells exposed to corticosterone. Results indicated that treatment with the compound at doses ranging from 6.25 to 25 µM significantly improved cell viability compared to control groups (p < 0.01). This effect was attributed to the compound's ability to inhibit phosphodiesterase II (PDE2), thereby enhancing cyclic nucleotide levels which are crucial for neuronal health.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The bromine atom enhances lipophilicity, allowing better penetration into bacterial membranes.
  • PDE Inhibition: Similar compounds have shown efficacy in inhibiting PDE enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which are vital for neuronal signaling.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity, reducing oxidative stress in cells.

Properties

Molecular Formula

C9H17BrS

Molecular Weight

237.20 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopentane

InChI

InChI=1S/C9H17BrS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3

InChI Key

WRRMVEZXZJYMPS-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCCC1)CBr

Origin of Product

United States

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